Sodium 17alpha-estradiol sulfate

Description

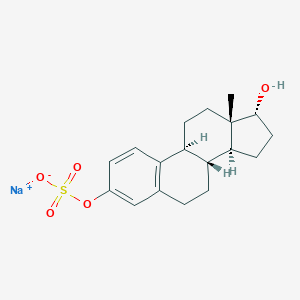

Structure

3D Structure of Parent

Properties

CAS No. |

56050-04-5 |

|---|---|

Molecular Formula |

C18H24NaO5S |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

sodium;[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,17-,18+;/m1./s1 |

InChI Key |

RUVRVMKBSLGUND-JOWXCZTESA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |

Appearance |

White Solid |

Other CAS No. |

56050-04-5 |

Pictograms |

Health Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(17α)-Estra-1,3,5(10)-triene-3,17-diol 3-(Hydrogen sulfate) Sodium Salt; 17α-Acetoxy-3-sulfatoxy-estra-1,3,5(10)-triene Sodium Salt; |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Synthesis and Purification of Sodium 17alpha-Estradiol Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Sodium 17alpha-estradiol sulfate, a compound of interest in steroid research and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding and replication.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the stereoselective reduction of estrone to 17alpha-estradiol, followed by the selective sulfation of the 17-hydroxyl group, and finally, conversion to the sodium salt.

Synthesis of 17alpha-Estradiol from Estrone

The initial step involves the reduction of the 17-keto group of estrone to a hydroxyl group, with a preference for the alpha configuration. This can be achieved using a suitable reducing agent under controlled temperature conditions. A common method involves the use of sodium borohydride in an alkaline solution[1].

Experimental Protocol: Reduction of Estrone to 17alpha-Estradiol

-

Dissolution: Dissolve estrone in a suitable solvent such as methanol under alkaline conditions (e.g., using a sodium hydroxide solution) at room temperature to ensure complete dissolution.

-

Cooling: Cool the solution to a low temperature, typically between -10°C and -5°C, to favor the formation of the kinetic 17-beta-hydroxyl product initially.

-

Reduction: Slowly add a solution of sodium borohydride, also cooled, to the estrone solution over a period of several hours while maintaining the low temperature.

-

Isomerization and Reaction Completion: After the initial reduction, allow the reaction mixture to slowly warm to a slightly higher temperature (e.g., 0 to 10°C) and stir for an additional period. This controlled warming can favor the thermodynamic 17alpha-product. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, acidify the mixture to a pH of 2 with a dilute acid (e.g., 10% HCl) to precipitate the crude estradiol product.

-

Isolation: Filter the precipitate, wash it with water until the washings are neutral, and then dry the crude product.

A patent describing a similar reduction for 17beta-estradiol reported a purity of the crude product at 99.14%, containing 0.64% of the 17alpha-isomer. By modifying the temperature profile, the formation of the 17alpha-isomer can be favored.

Selective 17-O-Sulfation of 17alpha-Estradiol

The selective sulfation of the 17-hydroxyl group in the presence of the phenolic 3-hydroxyl group is a critical step. The phenolic hydroxyl group is generally more acidic and reactive towards electrophiles. However, selective sulfation of the less reactive secondary alcohol at C17 can be achieved, for instance, by using a triethylamine-sulfur trioxide complex in pyridine, which has been shown to selectively sulfate the 17β-hydroxyl group of estradiol[2]. The same principle can be applied to the 17α-isomer.

Experimental Protocol: Sulfation of 17alpha-Estradiol

-

Dissolution: Dissolve the starting material, 17alpha-estradiol, in anhydrous pyridine.

-

Sulfating Agent: In a separate flask, prepare the triethylamine-sulfur trioxide complex.

-

Reaction: Slowly add the sulfating agent to the estradiol solution at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by TLC.

-

Quenching and Isolation: Upon completion, the reaction is typically quenched, and the product, 17alpha-estradiol 17-sulfate triethylammonium salt, is isolated.

Conversion to Sodium Salt

The triethylammonium salt obtained from the sulfation reaction needs to be converted to the corresponding sodium salt. This can be achieved through ion exchange chromatography or by precipitation.

Experimental Protocol: Conversion to Sodium Salt

-

Dissolution: Dissolve the crude triethylammonium salt in a suitable solvent.

-

Ion Exchange: Pass the solution through a column packed with a sodium-form cation exchange resin.

-

Elution and Isolation: Elute the sodium salt from the column and evaporate the solvent to obtain the crude this compound.

-

Alternative Precipitation Method: Alternatively, dissolve the triethylammonium salt in a minimal amount of a suitable solvent and add a concentrated solution of a sodium salt with a common, easily removable anion (e.g., sodium acetate in ethanol). The desired sodium salt of the steroid sulfate may precipitate out of the solution.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, by-products such as the 3-sulfated isomer or the di-sulfated product, and any residual reagents. A combination of chromatographic and crystallization techniques is often employed.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative reverse-phase HPLC is a powerful technique for purifying steroid sulfates.

Experimental Protocol: Preparative HPLC Purification

-

Column: A C18 stationary phase is commonly used for the separation of steroids[3].

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM potassium phosphate) and an organic modifier like acetonitrile or methanol[3]. The pH of the mobile phase should be carefully controlled to ensure the sulfate group remains ionized.

-

Gradient Elution: A gradient elution, where the proportion of the organic modifier is gradually increased, is often used to achieve good separation of compounds with different polarities.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Desalting and Isolation: The collected fractions will contain the buffer salts, which need to be removed. This can be done by solid-phase extraction (SPE) on a reverse-phase cartridge or by lyophilization if a volatile buffer (e.g., ammonium acetate) is used.

Recrystallization

Recrystallization is a classic and effective method for purifying solid compounds to a high degree of purity.

Experimental Protocol: Recrystallization

-

Solvent Selection: The choice of solvent is critical. A single solvent or a mixture of solvents can be used. For estradiol, aqueous isopropyl alcohol has been shown to be effective[1]. A similar system may be suitable for its sulfated sodium salt. The ideal solvent system should dissolve the compound at an elevated temperature but have low solubility at a lower temperature.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system.

-

Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

-

Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

A patent on the purification of 17beta-estradiol reported an increase in purity from 99.14% to 99.8% with a significant reduction in the 17alpha-isomer impurity (from 0.64% to 0.07%) after recrystallization from 5% aqueous isopropyl alcohol, with a yield of 82.2%[1].

Quantitative Data Summary

The following tables summarize the quantitative data found in the literature for related processes, which can serve as a benchmark for the synthesis and purification of this compound.

Table 1: Purity and Yield Data for Estradiol Synthesis and Purification

| Step | Product | Initial Purity | Final Purity | Yield | Method | Reference |

| Reduction | Crude Estradiol (17β with 17α impurity) | - | 99.14% | - | Sodium Borohydride Reduction | [1] |

| Recrystallization | Purified 17β-Estradiol | 99.14% | 99.8% | 82.2% | Aqueous Isopropyl Alcohol | [1] |

Table 2: Analytical Data for Estrogen Sulfate Analysis

| Analyte | Method | LOQ | Recovery | Reference |

| Estrogen Sulfates | LC/MS/MS with SPE | 0.2 ng/mL | 91% | [4] |

Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis Pathway

Caption: Synthesis pathway of this compound from estrone.

Purification Workflow

Caption: General workflow for the purification of this compound.

Estrogen Sulfation and Desulfation Signaling Pathway

References

- 1. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]

- 2. The preparation of estradiol-17 beta sulfates with triethylamine-sulfur trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cerilliant.com [cerilliant.com]

- 4. Quantitative and qualitative determination of estrogen sulfates in human urine by liquid chromatography/tandem mass spectrometry using 96-well technology - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 17α-Estradiol Sulfate Sodium Salt (CAS 56050-04-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 17α-Estradiol Sulfate Sodium Salt, identified by the CAS number 56050-04-5. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

17α-Estradiol Sulfate Sodium Salt is a sulfated derivative of the endogenous estrogen, 17α-estradiol. The introduction of a sulfate group significantly alters the molecule's polarity and biological disposition.

| Identifier | Value | Source |

| CAS Number | 56050-04-5 | |

| Chemical Name | 17α-Estradiol Sulfate Sodium Salt | |

| Synonyms | 17α-Estradiol Sodium Sulfate, Estradiol sodium 3-sulfate | |

| IUPAC Name | sodium;[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | |

| Molecular Formula | C18H23NaO5S | |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Physicochemical Properties

A summary of the available quantitative physicochemical data for 17α-Estradiol Sulfate Sodium Salt is presented below. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be considered as such.

| Property | Value | Data Type | Source |

| Molecular Weight | 374.43 g/mol | Calculated | |

| 374.4 g/mol | Computed | ||

| Physical Appearance | Solid (stabilized with TRIS, 50% w/w) for a related deuterated compound. | Experimental | |

| Melting Point | Not Available (NA) | Experimental | |

| Boiling Point | Not Available (NA) | Experimental | |

| Solubility | DMSO: Slightly soluble, Water: Sparingly soluble (for a related deuterated 17β-isomer) | Experimental | |

| DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL (for the 17β-isomer) | Experimental | ||

| Hydrogen Bond Donor Count | 1 | Computed | |

| Hydrogen Bond Acceptor Count | 5 | Computed | |

| Storage Conditions | 2-8°C Refrigerator | Experimental |

Biological Activity and Metabolism

17α-Estradiol is known to be a weak estrogen. The sulfated form, 17α-Estradiol Sulfate Sodium Salt, is generally considered biologically inactive. Its primary role is that of a prodrug. In vivo, the enzyme steroid sulfatase (STS) hydrolyzes the sulfate group, converting the compound into the biologically active 17α-estradiol. This metabolic activation is a critical step for its estrogenic effects.

Metabolic Activation Pathway

Caption: Metabolic activation of 17α-Estradiol Sulfate.

Estrogen Signaling Pathway

Once activated to 17α-estradiol, the compound can exert its biological effects through the estrogen signaling pathway. This pathway has two main branches: a genomic pathway that modulates gene expression and a non-genomic pathway that involves rapid, membrane-initiated steroid signaling.

Genomic Estrogen Signaling Pathway

Caption: The genomic estrogen signaling pathway.

Non-Genomic Estrogen Signaling Pathway

The Biological Activity of Sodium 17alpha-Estradiol Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 17alpha-estradiol sulfate is the sodium salt of the sulfated form of 17alpha-estradiol, an endogenous epimer of the primary female sex hormone, 17beta-estradiol. While 17alpha-estradiol itself is known to be a weak estrogen, its sulfated conjugate is generally considered biologically inactive. However, its significance lies in its potential role as a pro-drug, capable of conversion to the active 17alpha-estradiol through the action of steroid sulfatase. This technical guide provides a comprehensive overview of the known biological activities, metabolic pathways, and key experimental protocols relevant to the study of this compound. Due to the limited direct research on this specific sodium salt, this guide synthesizes information from studies on 17alpha-estradiol and general principles of estradiol sulfate metabolism and action.

Introduction

Estrogens play a pivotal role in a vast array of physiological processes, and their signaling pathways are crucial targets in drug development. This compound belongs to the class of conjugated estrogens. The sulfation of estrogens at the C3 position is a common metabolic pathway that generally leads to their inactivation and increased water solubility, facilitating their excretion. However, the presence of steroid sulfatase in various tissues can reverse this process, converting the inactive sulfate conjugate back into its biologically active form.

17alpha-estradiol is a stereoisomer of 17beta-estradiol, exhibiting significantly lower estrogenic potency.[1] Despite its weaker activity, it has been shown to bind to estrogen receptors (ERs), with a preference for ERα over ERβ.[1] The biological relevance of this compound is therefore intrinsically linked to its metabolic conversion to 17alpha-estradiol and the subsequent interaction of the latter with estrogen signaling pathways.

Physicochemical Properties and Quantitative Data

Specific quantitative data for the biological activity of this compound is not extensively available in the public domain. The data presented below is largely derived from studies on the unconjugated 17alpha-estradiol and the more extensively studied 17beta-estradiol sulfate, providing a comparative context.

| Parameter | Compound | Value | Reference |

| Receptor Binding Affinity | |||

| Relative Binding Affinity (RBA) for ERα (vs. 17β-estradiol) | 17α-estradiol | ~33% | [2] |

| Dissociation Constant (Kd) for Estrogen Receptor | 17α-estradiol | ~0.7 nM | [2] |

| Relative Binding Affinity (RBA) for ERs (vs. 17β-estradiol) | 17β-estradiol 3-sulfate | ~0.02% | [3] |

| Cellular Potency | |||

| Estrogenic Potency (vs. 17β-estradiol) | 17α-estradiol | ~10% | [2] |

| IC50 for inhibition of spontaneous uterine contractility | 17α-estradiol | 89.39 µM | [4] |

| IC50 for inhibition of spontaneous uterine contractility | 17β-estradiol | 8.42 µM | [4] |

Metabolism and Mechanism of Action

The primary mechanism of action for this compound is believed to be its role as a pro-drug. After administration, it is rapidly and extensively conjugated.[5] The sulfate group at the 3-position can be enzymatically cleaved by steroid sulfatase, releasing the active 17alpha-estradiol.[5] The 17-sulfate, in contrast, is resistant to this enzymatic hydrolysis.[5]

Once de-sulfated, 17alpha-estradiol can exert its biological effects through both genomic and non-genomic pathways.

-

Genomic Pathway: 17alpha-estradiol binds to nuclear estrogen receptors (ERα and ERβ), leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on target genes, thereby modulating gene transcription.

-

Non-Genomic Pathway: 17alpha-estradiol can also elicit rapid, non-genomic effects, which are independent of gene transcription and are thought to be mediated by membrane-associated estrogen receptors. These can involve the activation of various protein kinase cascades.

The metabolism of 17alpha-estradiol in humans has been shown to lead to the formation of estrone.[6] Under environmental conditions, 17alpha-estradiol-3-sulfate can be degraded through different pathways under aerobic and anaerobic conditions, with estrone-3-sulfate and 17alpha-estradiol as primary metabolites.[7]

Signaling Pathways

The signaling pathways activated by 17alpha-estradiol, the active form of this compound, are analogous to those of other estrogens, albeit with lower potency.

Genomic signaling pathway of this compound.

Non-genomic signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of estrogenic compounds like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17beta-estradiol.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to remove cellular debris, and the resulting supernatant is ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Binding Assay:

-

A constant amount of rat uterine cytosol (e.g., 50-100 µg protein per tube) and a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) are incubated with increasing concentrations of the unlabeled test compound or 17β-estradiol.

-

Incubations are typically carried out at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes. The slurry is washed multiple times with buffer to remove unbound radioligand.

-

Quantification: The radioactivity of the HAP pellet (representing bound ligand) is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of [³H]-17β-estradiol binding against the log concentration of the competitor. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Workflow for Estrogen Receptor Competitive Binding Assay.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Hormone-free culture medium (e.g., phenol red-free DMEM with charcoal-stripped fetal bovine serum)

-

17β-estradiol (positive control)

-

Test compound (this compound)

-

96-well plates

-

Cell proliferation detection reagent (e.g., MTS or crystal violet)

-

Plate reader

Procedure:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates in hormone-free medium and allowed to attach and adapt for a period (e.g., 24-72 hours).

-

Treatment: The medium is replaced with fresh hormone-free medium containing various concentrations of the test compound or 17β-estradiol. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a period of 6-7 days, with medium changes as required.

-

Quantification of Cell Proliferation:

-

Crystal Violet Staining: Cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured.

-

MTS Assay: An MTS reagent is added to the wells, and after a short incubation, the absorbance is read. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis: A dose-response curve is generated by plotting the cell proliferation (as a percentage of the maximal response to 17β-estradiol) against the log concentration of the test compound. The EC50 value (concentration that produces 50% of the maximal proliferative response) is determined.

Estrogen Receptor Reporter Gene Assay

This assay quantifies the ability of a compound to activate estrogen receptor-mediated gene transcription.

Materials:

-

A suitable host cell line (e.g., MCF-7, T47D, or HEK293)

-

An expression vector for the estrogen receptor (if the host cell line does not endogenously express it)

-

A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or green fluorescent protein)

-

Transfection reagent

-

17β-estradiol (positive control)

-

Test compound (this compound)

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase)

-

Luminometer or fluorometer

Procedure:

-

Transfection: Host cells are co-transfected with the ER expression vector (if necessary) and the ERE-reporter plasmid. Stable cell lines expressing these constructs can also be used.

-

Treatment: The transfected cells are treated with various concentrations of the test compound or 17β-estradiol for a specific period (e.g., 18-24 hours).

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, the lysate is mixed with a luciferin-containing substrate, and the resulting luminescence is quantified.

-

Data Analysis: A dose-response curve is constructed by plotting the reporter gene activity against the log concentration of the test compound. The EC50 value is determined.

Conclusion

This compound is a compound with potential biological activity primarily through its conversion to 17alpha-estradiol. While its direct interaction with estrogen receptors is likely weak, its role as a pro-drug warrants further investigation, particularly in tissues with high steroid sulfatase activity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its estrogenic and other biological activities. Future research focusing specifically on the pharmacokinetics and metabolism of this compound will be crucial for a more complete understanding of its potential applications in research and drug development.

References

- 1. 17α-Estradiol - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 3. Estradiol sulfate - Wikipedia [en.wikipedia.org]

- 4. Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Some new aspects of 17alpha-estradiol metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Fate of estrogen conjugate 17α-estradiol-3-sulfate in dairy wastewater: comparison of aerobic and anaerobic degradation and metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Sodium 17alpha-estradiol sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 17alpha-estradiol sulfate is the sodium salt of the 3-sulfate ester of 17alpha-estradiol (17α-E2), a naturally occurring stereoisomer of the potent estrogen 17beta-estradiol (17β-E2). While 17α-E2 itself exhibits significantly lower binding affinity for classical estrogen receptors (ERα and ERβ) compared to its 17β counterpart, it has garnered considerable interest for its unique profile of in vivo effects, particularly its healthspan and lifespan-extending properties in male mice without inducing significant feminization.[1][2][3] The sulfated form is considered a prodrug, which upon administration, is metabolized to the active 17α-estradiol. This guide provides a comprehensive overview of the in vivo effects of this compound, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative In Vivo Effects

The in vivo effects of 17α-estradiol, the active form of this compound, have been predominantly studied in male rodents. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects on Lifespan and Body Composition in Male Mice

| Parameter | Animal Model | Dosage | Duration | Outcome | Reference(s) |

| Median Lifespan | UM-HET3 Mice | 14.4 ppm in diet | From 10 months of age | 19% increase | [4] |

| Median Lifespan | UM-HET3 Mice | 14.4 ppm in diet | From 16 months of age | 19% increase | [3][4] |

| Median Lifespan | UM-HET3 Mice | 14.4 ppm in diet | From 20 months of age | 11% increase | [3][4] |

| Body Weight | C57BL/6J Mice | 14.4 ppm in diet | 10 weeks | Significant reduction in high-fat diet-induced obesity | [2] |

| Body Weight | UM-HET3 Mice | 14.4 ppm in diet | Started at 16 or 20 months | ~20% reduction | [4] |

| Adiposity | C57BL/6J Mice | 14.4 ppm in diet | 10 weeks | Significant reduction in fat mass in high-fat diet-fed mice | [1] |

Table 2: Metabolic Effects in Male Rodents

| Parameter | Animal Model | Dosage | Duration | Outcome | Reference(s) |

| Glucose Tolerance | C57BL/6J Mice | 14.4 ppm in diet | 10 weeks | Significant improvement in high-fat diet-fed mice | [2] |

| Insulin Sensitivity | FBN-F1 Hybrid Rats | Acute peripheral infusion | Clamp study | Significant increase in systemic insulin responsiveness | [1] |

| Hepatic Glucose Production | FBN-F1 Hybrid Rats | Acute peripheral infusion | Clamp study | Robust suppression | [1] |

| Calorie Intake | C57BL/6J Mice | 14.4 ppm in diet | Not specified | Reduction | [1] |

| Hepatic Steatosis | C57BL/6J Mice | 14.4 ppm in diet | Not specified | Reduction in high-fat diet-fed mice | [1] |

Table 3: Neuroprotective and Endocrine Effects

| Parameter | Animal Model | Dosage | Duration | Outcome | Reference(s) |

| Amyloid-β (Aβ) Levels | Alzheimer's Disease Mouse Model | ~0.8 mg total | 6 weeks | 38% decrease | [5] |

| Microglial Activation | Alzheimer's Disease Mouse Model | Sustained release up to 1.5 mg total | 60 days | Significant reduction in the hippocampus | [5] |

| Neuronal Loss | Alzheimer's Disease Mouse Model | Sustained release up to 1.5 mg total | 60 days | Significant reduction in the hippocampus | [5] |

| Serum Testosterone | Aged Male Norway Brown Rats | Not specified | Long-term | Significantly increased | [6] |

| Serum Estradiol | Aged Male Norway Brown Rats | Not specified | Long-term | Significantly decreased | [6] |

| Plasma GnRH | Aged Male Norway Brown Rats | Not specified | Long-term | Significantly increased | [6] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on the in vivo effects of 17α-estradiol.

Protocol 1: Long-Term Administration in Diet for Lifespan and Metabolic Studies

-

Animal Model: Genetically heterogeneous UM-HET3 male mice are commonly used for lifespan studies, while C57BL/6J male mice are often used for metabolic studies, particularly those involving high-fat diets.[2][4]

-

Housing: Animals are typically housed under standard laboratory conditions with ad libitum access to food and water.

-

Diet Preparation: 17α-estradiol is incorporated into a standard or high-fat diet at a concentration of 14.4 parts per million (ppm).[2][4] The control group receives an identical diet without the compound.

-

Treatment Initiation and Duration: For lifespan studies, treatment is often initiated in middle-aged (e.g., 10, 16, or 20 months old) mice and continues for the remainder of their lives.[4] For metabolic studies, treatment duration is typically shorter, for example, 10 weeks, to assess effects on diet-induced obesity and related parameters.[2]

-

Outcome Measures:

-

Lifespan: Monitored daily, with median and maximum lifespan calculated.

-

Body Weight and Composition: Measured periodically using a laboratory scale and techniques such as EchoMRI.

-

Metabolic Assessments: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed after a period of fasting. Blood samples are collected for analysis of glucose, insulin, and other metabolic markers.

-

Protocol 2: Hyperinsulinemic-Euglycemic Clamp for Insulin Sensitivity

-

Animal Model: Male FBN-F1 hybrid rats are a suitable model for these studies.[1]

-

Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the clamp procedure to allow for recovery.

-

Experimental Procedure:

-

Animals are fasted overnight.

-

A continuous infusion of insulin is administered.

-

A variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).

-

17α-estradiol or vehicle is infused peripherally or intracerebroventricularly.

-

Blood samples are taken at regular intervals to measure glucose and insulin levels.

-

-

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated as a measure of insulin sensitivity. The rates of glucose appearance (Ra, primarily from the liver) and glucose disappearance (Rd, uptake by peripheral tissues) are also determined using glucose tracers.[1]

Signaling Pathways and Mechanisms of Action

The in vivo effects of 17α-estradiol are primarily mediated through the estrogen receptor α (ERα) .[1][7] Studies using ERα knockout (ERαKO) mice have shown that the beneficial metabolic effects of 17α-E2 are largely attenuated in the absence of this receptor.[1] There is also evidence for partial mediation of its effects through the estrogen receptor β (ERβ), particularly in the liver.[8]

The following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Signaling pathway of this compound.

Caption: Workflow for metabolic studies of 17alpha-estradiol.

Caption: Tissue-specific actions of 17alpha-estradiol.

Conclusion

This compound, acting through its active metabolite 17α-estradiol, demonstrates a range of significant in vivo effects, particularly in the context of metabolic health and aging in male rodents. Its ability to extend lifespan and improve metabolic parameters without the feminizing effects of 17β-estradiol makes it a compound of high interest for further research and potential therapeutic development. The primary mechanism of action involves the activation of ERα, leading to downstream changes in gene expression that regulate metabolism and cellular health. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies on this promising molecule.

References

- 1. Health benefits attributed to 17α-estradiol, a lifespan-extending compound, are mediated through estrogen receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systemic metabolic benefits of 17α-estradiol are not exclusively mediated by ERα in glutamatergic or GABAergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. 17‐a‐estradiol late in life extends lifespan in aging UM‐HET3 male mice; nicotinamide riboside and three other drugs do not affect lifespan in either sex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. The effects of 17α-estradiol treatment on endocrine system revealed by single-nucleus transcriptomic sequencing of hypothalamus [elifesciences.org]

- 7. Health benefits attributed to 17α-estradiol, a lifespan-extending compound, are mediated through estrogen receptor α | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Sodium 17α-Estradiol Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 17α-estradiol sulfate is a sulfated derivative of the endogenous estrogen, 17α-estradiol. While 17β-estradiol is the most potent and well-characterized human estrogen, its epimer, 17α-estradiol, and its conjugated forms are also of significant interest due to their unique biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Sodium 17α-estradiol sulfate, drawing from available preclinical and clinical data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of drugs targeting estrogen pathways.

Pharmacokinetics

The pharmacokinetic profile of Sodium 17α-estradiol sulfate is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. While comprehensive human pharmacokinetic data for Sodium 17α-estradiol sulfate is limited, studies on closely related compounds, such as ethinylestradiol sulfates and estradiol sulfates, provide valuable insights.

Absorption

Oral administration of sulfated estrogens generally leads to their absorption from the gastrointestinal tract. The sulfate group increases the water solubility of the steroid, which can influence its absorption characteristics. Following oral administration, Sodium 17α-estradiol sulfate can be absorbed intact or undergo hydrolysis by intestinal sulfatases to 17α-estradiol prior to absorption. The oral bioavailability of estrogens is generally low due to extensive first-pass metabolism in the gut wall and liver[1].

Distribution

Following absorption, 17α-estradiol sulfate is expected to be distributed throughout the body. The distribution of estrogen sulfates is influenced by their binding to plasma proteins, primarily albumin. Studies on related compounds like 17α-methylestradiol have shown specific uptake in estrogen target tissues such as the uterus[2]. The tissue distribution of enzymes involved in the metabolism of estradiol-17-sulfate, such as hydroxylases, has been observed in various rat tissues, including the liver, kidneys, brain, heart, and lungs, suggesting these are sites of distribution and potential metabolic activity[2].

Metabolism

The metabolism of Sodium 17α-estradiol sulfate is a critical determinant of its biological activity and clearance. The primary metabolic pathways involve enzymatic hydrolysis by steroid sulfatases and further enzymatic modifications.

-

Hydrolysis: Steroid sulfatases (STS) are key enzymes that hydrolyze the sulfate group from estrogen sulfates, converting them into their biologically active, unconjugated forms[3]. This desulfation can occur in various tissues, effectively acting as a mechanism for local activation of estrogens.

-

Oxidation and Hydroxylation: Once desulfated to 17α-estradiol, the molecule can be a substrate for various phase I metabolic enzymes. Oxidation at the C17 position can lead to the formation of estrone. Additionally, hydroxylation at different positions on the steroid ring can occur. Studies on the degradation of 17α-estradiol-3-sulfate have identified estrone-3-sulfate and 17α-estradiol as primary metabolites, with estrone as a secondary metabolite[4].

-

Conjugation: Conversely, 17α-estradiol can be re-sulfated by sulfotransferases (SULTs) to form 17α-estradiol sulfate, or it can undergo glucuronidation by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates. These conjugation reactions increase water solubility and facilitate excretion.

Excretion

The metabolites of 17α-estradiol sulfate, primarily in their conjugated forms (sulfates and glucuronides), are eliminated from the body through both renal and biliary routes.

-

Urinary Excretion: A study on the structurally similar compound, 17α-ethynylestradiol, in women showed that a significant portion of the administered dose is excreted in the urine, largely as polar conjugates[5][6].

-

Biliary and Fecal Excretion: The same study demonstrated substantial biliary excretion of 17α-ethynylestradiol metabolites[5][6]. These metabolites can then be eliminated in the feces.

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data for Sodium 17α-estradiol sulfate are scarce. The following table summarizes available data for related estrogen sulfates to provide a comparative perspective.

| Parameter | Compound | Species | Dose and Route | Value | Reference |

| Urinary Excretion (% of dose) | [3H]17α-ethynylestradiol | Human | 50 µg, oral | 16.6 ± 7.8% (over 72h) | [5][6] |

| Biliary Excretion (% of dose) | [3H]17α-ethynylestradiol | Human | 50 µg, oral | 41.9% and 28.3% (in 2 subjects over 24h) | [5][6] |

| Elimination Half-life (t½β) | Ethinyl estradiol 17-sulfate | Human | Intravenous | 9.28 h (mean) | [7] |

| Conversion to free Ethinyl Estradiol | Ethinyl estradiol 17-sulfate | Human | 11.4% (oral), 3.4% (IV) | [7] | |

| Conversion to free Ethinyl Estradiol | Ethinyl estradiol 3-sulfate | Human | 20.7% (oral), 13.7% (IV) | [7] | |

| Biodegradation Half-life (aerobic) | 17α-estradiol-3-sulfate | Dairy Wastewater | - | 1.70 to 415 days (15 to 45°C) | [4] |

| Biodegradation Half-life (anaerobic) | 17α-estradiol-3-sulfate | Dairy Wastewater | - | 22.5 to 724 days (15 to 45°C) | [4] |

Experimental Protocols

Quantification of 17α-Estradiol Sulfate in Biological Matrices by LC-MS/MS

This protocol provides a general framework for the quantification of 17α-estradiol sulfate in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate 17α-estradiol sulfate from the biological matrix and remove interfering substances.

-

Materials:

-

Plasma or serum samples

-

Internal standard (e.g., deuterated 17α-estradiol sulfate)

-

SPE cartridges (e.g., C18)

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic acid

-

-

Procedure:

-

Thaw plasma/serum samples on ice.

-

Spike samples with the internal standard solution.

-

Condition the SPE cartridge by washing with methanol followed by water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate 17α-estradiol sulfate from other components and quantify it based on its mass-to-charge ratio.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 17α-estradiol sulfate and its internal standard.

-

Data Analysis: Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. A method for the simultaneous analysis of 17α-estradiol and 17β-estradiol in bovine serum reported using a C18 LC column and ionization in negative ion mode[8]. For derivatized estrogens, a phenyl-hexyl column with a gradient of 0.1% formic acid in water and acetonitrile has been used[9].

-

Metabolic and Signaling Pathways

Metabolic Pathway of 17α-Estradiol Sulfate

The metabolism of 17α-estradiol sulfate is a dynamic process involving both activation and inactivation steps. The following diagram illustrates the key transformations.

Signaling Pathway of 17α-Estradiol

Upon desulfation, 17α-estradiol can exert its biological effects by interacting with estrogen receptors (ERs). While traditionally considered less potent than 17β-estradiol, recent evidence suggests that 17α-estradiol mediates its effects primarily through Estrogen Receptor Alpha (ERα).

Conclusion

Sodium 17α-estradiol sulfate is a pro-hormone that undergoes metabolic activation to 17α-estradiol. Its pharmacokinetics are governed by the interplay of absorption, distribution to target tissues, and a complex network of metabolic enzymes including sulfatases, sulfotransferases, and various phase I enzymes. While specific quantitative pharmacokinetic data for Sodium 17α-estradiol sulfate in humans are limited, studies on analogous compounds provide a foundational understanding of its disposition. The biological effects of its active metabolite, 17α-estradiol, are primarily mediated through the estrogen receptor alpha. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of Sodium 17α-estradiol sulfate to support its potential development as a therapeutic agent.

References

- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 2. Estrogen receptor binding radiopharmaceuticals: II. Tissue distribution of 17 alpha-methylestradiol in normal and tumor-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estradiol sulfate - Wikipedia [en.wikipedia.org]

- 4. Fate of estrogen conjugate 17α-estradiol-3-sulfate in dairy wastewater: comparison of aerobic and anaerobic degradation and metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The biliary and urinary metabolites of [3H]17 alpha-ethynylestradiol in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human pharmacokinetics of ethynyl estradiol 3-sulfate and 17-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 17α-Estradiol Sulfate in Endocrine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-estradiol, a natural stereoisomer of the potent estrogen 17β-estradiol, has long been considered the "inactive" form due to its significantly lower binding affinity for classical estrogen receptors. However, emerging research has unveiled its unique biological activities, particularly in neuroprotection and the modulation of the endocrine system, independent of significant feminizing effects. This has positioned 17α-estradiol and its sulfated conjugate, 17α-estradiol sulfate, as intriguing molecules for therapeutic development. This technical guide provides an in-depth exploration of the role of 17α-estradiol sulfate in endocrine pathways, consolidating quantitative data, detailing experimental protocols, and visualizing key molecular interactions.

Metabolism and Bioavailability: The Sulfation and Desulfation Cycle

The biological activity of 17α-estradiol is intricately regulated by the reversible process of sulfation. Sulfation, the addition of a sulfo group, is a key metabolic pathway that generally inactivates steroids, increases their water solubility, and facilitates their excretion. Conversely, the removal of this sulfo group by sulfatases can reactivate the steroid at target tissues.

Enzymes Involved:

-

Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 17α-estradiol, forming 17α-estradiol sulfate.

-

Steroid Sulfatase (STS): This enzyme hydrolyzes the sulfate ester bond of 17α-estradiol sulfate, converting it back to the biologically active 17α-estradiol.

This dynamic interplay between SULTs and STS creates a reservoir of inactive 17α-estradiol sulfate that can be locally reactivated, allowing for tissue-specific modulation of estrogenic activity.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of 17α-estradiol and related compounds with key components of endocrine pathways.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Cell Line/System | Kd (nM) | Relative Binding Affinity (%) | Citation |

| 17α-Estradiol | Estrogen Receptor | MCF-7 human breast cancer cells | 0.7 | ~33 (compared to 17β-estradiol) | [1] |

| 17β-Estradiol | ERα | Rat Uterine Cytosol | Not Specified | 100 | [2] |

| 17β-Estradiol | ERβ | Rat Uterine Cytosol | Not Specified | Not Specified | [2] |

Note: Data on the direct binding of 17α-estradiol sulfate to estrogen receptors is limited, as it is widely considered to be biologically inactive in this form.

Table 2: Enzyme Kinetic Parameters for Related Steroid Substrates

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source | Citation |

| Sulfotransferase (SULT1A1) | 17β-Estradiol | 1.5 - 12.4 | Not Specified | Recombinant Human | [3] |

| Sulfotransferase (SULT2A1) | 17β-Estradiol | 1.52 (for 3-sulfate) | Not Specified | Recombinant Human | [3] |

| Sulfotransferase (SULT2A1) | 17β-Estradiol | 2.95 (for 17-sulfate) | Not Specified | Recombinant Human | [3] |

| Steroid Sulfatase | Estrone Sulfate | 5 | Not Specified | Human Fibroblasts | [4] |

| Steroid Sulfatase | DHEA-Sulfate | 3.0 | Not Specified | Purified Placental | [4] |

Signaling Pathways

17α-estradiol, once liberated from its sulfate conjugate, can influence cellular function through various signaling pathways. While its classical genomic activity through nuclear estrogen receptors is weak, evidence points towards significant non-genomic signaling, particularly in the context of neuroprotection.

Metabolic Pathway of 17α-Estradiol Sulfate

Caption: Metabolic cycling of 17α-estradiol and its sulfate conjugate.

Neuroprotective Signaling Cascade of 17α-Estradiol

Caption: Non-genomic neuroprotective signaling by 17α-estradiol.

Experimental Workflow: Assessing Neuroprotective Effects

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Chapter 37: Disorders of the hypothalamic-pituitary-gonadal axis [clinical-laboratory-diagnostics.com]

- 4. The effects of 17α-estradiol treatment on endocrine system revealed by single-nucleus transcriptomic sequencing of hypothalamus [elifesciences.org]

A Comparative Analysis of 17α-Estradiol and 17β-Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the biological potencies of 17α-estradiol (17α-E2) and 17β-estradiol (17β-E2), the two primary stereoisomers of estradiol. While 17β-E2 is the most potent and well-characterized endogenous estrogen, emerging research has unveiled significant, albeit distinct, biological activities for 17α-E2. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.

Core Differences in Biological Potency

17β-estradiol is the principal estrogen in mammals, exhibiting high affinity for the classical estrogen receptors, ERα and ERβ, thereby potently regulating gene expression and cellular function. In contrast, 17α-estradiol has long been considered a weak estrogen due to its significantly lower binding affinity for these nuclear receptors.[1][2] However, recent studies have challenged this view, revealing that 17α-E2 possesses unique biological activities, particularly in the central nervous system, and can elicit effects through both classical and novel signaling pathways.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative differences in the biological potency of 17α-E2 and 17β-E2, focusing on receptor binding affinity and transcriptional activation.

Table 1: Comparative Estrogen Receptor (ER) Binding Affinities

| Compound | Receptor Subtype | Reported Binding Affinity (Relative to 17β-E2) | Dissociation Constant (Kd) | Reference |

| 17β-Estradiol | ERα | 100% | ~0.1 nM | [5] |

| ERβ | 100% | ~0.4 nM | [5] | |

| ERα (human, in vitro) | - | 68.81 pM (ER66 isoform) | [6][7] | |

| ERα (human, in vitro) | - | 60.72 pM (ER46 isoform) | [6][7] | |

| 17α-Estradiol | ERα | ~3% (of 17β-E2) | ~0.7 nM | [8] |

| ERβ | Lower than ERα | - | [1] | |

| ER-X (brain-expressed) | Higher than 17β-E2 | - | [1] |

Table 2: Comparative Transcriptional Activation (Transactivation) Potency

| Compound | Assay System | Target Gene/Reporter | Relative Potency (vs. 17β-E2) | EC50 | Reference |

| 17β-Estradiol | Medaka in vitro assay | Estrogen Receptor α (med-ERα) | 100% | 3.80 nM | [9] |

| MCF-7 cells | Progesterone Receptor | 100% | - | [8] | |

| 17α-Estradiol | Medaka in vitro assay | Estrogen Receptor α (med-ERα) | ~3.3% | 114.10 nM | [9] |

| MCF-7 cells | Progesterone Receptor | ~10% | - | [8] | |

| Estrogen-responsive reporter gene | Luciferase | Similar to 17β-E2 | - | [3][10] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of estrogenic compounds. The following sections outline the core experimental protocols for determining receptor binding affinity and transactivation activity.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol.

Materials:

-

Rat Uterine Cytosol: Prepared from ovariectomized female rats.[11]

-

TEDG Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[11]

-

Radiolabeled Ligand: [3H]-17β-estradiol.

-

Unlabeled Competitors: 17β-estradiol (for standard curve), 17α-estradiol, and other test compounds.

-

Hydroxylapatite (HAP) slurry: For separating bound from free ligand.

-

Scintillation fluid and counter.

Procedure:

-

Cytosol Preparation: Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer. Centrifuge to obtain the cytosolic fraction (supernatant).[11]

-

Assay Setup: In assay tubes, combine a fixed amount of uterine cytosol, a constant concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the unlabeled competitor (17β-estradiol for the standard curve or the test compound).[11]

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Add HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge and wash to remove unbound radioligand.

-

Quantification: Add scintillation fluid to the HAP pellet and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [3H]-17β-estradiol against the log concentration of the competitor. The IC50 value (concentration of competitor that inhibits 50% of radioligand binding) is determined. The relative binding affinity (RBA) is calculated as (IC50 of 17β-E2 / IC50 of test compound) x 100.

Estrogen Receptor Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.

Materials:

-

Cell Line: A suitable cell line that expresses the estrogen receptor (e.g., MCF-7 human breast cancer cells, or a transfected cell line like HeLa or U2OS).[12][13]

-

Expression Vectors:

-

An expression vector for the desired estrogen receptor isoform (e.g., ERα or ERβ).

-

A reporter vector containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[14]

-

-

Cell Culture Medium and Reagents.

-

Test Compounds: 17β-estradiol (positive control), 17α-estradiol, and other compounds of interest.

-

Lysis Buffer and Reporter Assay Reagents (e.g., luciferase substrate).

-

Luminometer or Spectrophotometer.

Procedure:

-

Cell Culture and Transfection: Culture the chosen cell line and transfect with the ER expression vector and the ERE-reporter vector.

-

Treatment: After transfection, treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.

-

Reporter Assay: Measure the activity of the reporter protein (e.g., luminescence for luciferase, absorbance for β-galactosidase).

-

Data Analysis: Plot the reporter activity against the log concentration of the test compound. The EC50 value (concentration that produces 50% of the maximal response) is determined to quantify the transactivation potency.

Signaling Pathways

Estrogens exert their effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of estrogens to intracellular ERs, which then translocate to the nucleus, bind to EREs on DNA, and regulate the transcription of target genes.[15][16][17][18] This process typically occurs over hours.

Caption: Classical Genomic Estrogen Signaling Pathway.

Non-Genomic Signaling Pathways

Non-genomic signaling is characterized by rapid cellular responses that occur within minutes and do not directly involve gene transcription.[4][15] These pathways are often initiated by estrogens binding to membrane-associated estrogen receptors (mERs), leading to the activation of various intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[19][20][21]

Caption: Rapid Non-Genomic Estrogen Signaling Pathways.

Experimental Workflow for Potency Comparison

A logical workflow is essential for the systematic comparison of the biological potencies of 17α-E2 and 17β-E2.

Caption: Workflow for Comparing Estrogenic Potency.

Conclusion

While 17β-estradiol remains the gold standard for potent estrogenic activity through classical nuclear receptor pathways, 17α-estradiol is emerging as a biologically significant molecule with distinct properties. Its reduced affinity for ERα and ERβ is contrasted by its potential for higher affinity to novel receptors like ER-X and its ability to activate non-genomic signaling pathways. This technical guide provides a foundational understanding of the comparative potencies of these two estradiol isomers, offering valuable data and methodologies to guide future research and drug development efforts in the field of endocrinology and beyond. The observed neuroprotective and metabolic benefits of 17α-E2, often without the feminizing effects of 17β-E2, present exciting therapeutic possibilities.[22][23]

References

- 1. 17α-Estradiol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 17alpha-estradiol: a brain-active estrogen? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]

- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17 alpha-Estradiol is a biologically active estrogen in human breast cancer cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo estrogenic effects of 17alpha-estradiol in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Evaluation of Three ISO Estrogen Receptor Transactivation Assays Applied to 52 Domestic Effluent Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of an estrogen receptor-alpha transcriptional activation assay for testing a diverse spectrum of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estrogen Receptor Transcription Factor Assay Kit (Colorimetric) (ab207203) | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. molbiolcell.org [molbiolcell.org]

- 20. molbiolcell.org [molbiolcell.org]

- 21. Survival versus apoptotic 17beta-estradiol effect: role of ER alpha and ER beta activated non-genomic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 17Alpha-estradiol and 17beta-estradiol treatments are effective in lowering cerebral amyloid-beta levels in AbetaPPSWE transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. alzdiscovery.org [alzdiscovery.org]

An In-depth Technical Guide on the Stability and Degradation Pathways of Sodium 17alpha-estradiol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 17alpha-estradiol sulfate is a sulfated derivative of the endogenous estrogen, 17alpha-estradiol. As with other estrogenic compounds, understanding its stability and degradation profile is critical for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known and anticipated stability characteristics and degradation pathways of this compound. The information presented herein is compiled from scientific literature and regulatory guidelines. It should be noted that while specific forced degradation studies on this compound are not extensively available in the public domain, the degradation pathways can be inferred from studies on its stereoisomer, 17β-estradiol sulfate, and other related estrogen conjugates.

Intrinsic Stability of this compound

The intrinsic stability of an active pharmaceutical ingredient (API) is its susceptibility to degradation under various environmental conditions. For this compound, the key factors influencing its stability are pH, temperature, and light.

Influence of pH

Influence of Temperature

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation may involve hydrolysis of the sulfate group and oxidation of the estradiol core. Long-term storage at controlled room temperature or refrigerated conditions is generally recommended to maintain the integrity of the compound. A study on the thermal degradation of estradiol indicated its susceptibility to heat, and it is expected that its sulfated conjugate would also be affected by elevated temperatures.

Photostability

Estrogenic compounds, particularly those with a phenolic A-ring, can be susceptible to photodegradation. Exposure to UV light may induce oxidative reactions, leading to the formation of various degradation products. To ensure the stability of this compound, it should be protected from light during storage and handling. Studies on the photodegradation of 17α-ethinylestradiol have shown that it undergoes degradation upon exposure to UV light.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also aid in the development and validation of stability-indicating analytical methods. The typical stress conditions include acid and base hydrolysis, oxidation, and exposure to heat and light.

While specific quantitative data from forced degradation studies on this compound is limited in the available literature, the expected outcomes based on the degradation of related compounds are summarized in the following table.

Summary of Anticipated Forced Degradation Results

| Stress Condition | Reagent/Condition | Anticipated Degradation Products | Primary Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 70°C | 17alpha-estradiol, Estrone | Hydrolysis of the sulfate ester |

| Base Hydrolysis | 0.1 M NaOH, 70°C | Minor degradation expected | - |

| Oxidative Degradation | 3% H₂O₂, Room Temperature | 17alpha-estrone sulfate, Hydroxylated derivatives | Oxidation of the 17-hydroxyl group, Oxidation of the aromatic ring |

| Thermal Degradation | 70°C | 17alpha-estradiol, Estrone | Hydrolysis and oxidation |

| Photodegradation | UV light exposure | Quinone-type compounds, Ring-opened products | Photo-oxidation |

Degradation Pathways

The degradation of this compound is expected to proceed through two primary pathways: hydrolysis of the sulfate ester and oxidation of the steroidal nucleus.

Hydrolytic Degradation

Under acidic conditions, the sulfate group at the 3-position is susceptible to hydrolysis, yielding 17alpha-estradiol. This free estradiol can then undergo further degradation, such as oxidation of the 17-hydroxyl group to form estrone.

Hydrolytic Degradation Pathway of this compound.

Oxidative Degradation

Oxidative conditions can lead to the oxidation of the 17-hydroxyl group to a ketone, forming 17alpha-estrone sulfate. Further oxidation of the aromatic A-ring can also occur, leading to the formation of hydroxylated and quinone-type derivatives.

Oxidative Degradation Pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies and for the analysis of this compound and its degradation products. These methods are based on established practices for related estrogenic compounds and should be validated for specificity, accuracy, precision, and sensitivity for this compound.

Forced Degradation Experimental Workflow

Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid) is typically used.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

UPLC-MS/MS for Degradant Identification

For the structural elucidation of degradation products, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique.

-

UPLC System: A system capable of high-pressure gradient elution.

-

Column: A sub-2 µm particle size C18 column.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS fragmentation.

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative modes.

Conclusion

The stability of this compound is influenced by pH, temperature, and light. The primary degradation pathways are anticipated to be hydrolysis of the sulfate ester and oxidation of the steroidal backbone. While specific data on forced degradation studies for the 17-alpha isomer is not widely published, the information available for related estrogen sulfates provides a strong basis for predicting its stability profile. Robust, validated stability-indicating analytical methods are essential for accurately assessing the stability of this compound and ensuring the quality and safety of pharmaceutical products containing this active ingredient. Further studies are warranted to fully characterize the degradation products and kinetics specific to this compound.

Metabolic Fate of Exogenous Sodium 17α-Estradiol Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of exogenous Sodium 17α-estradiol sulfate. It covers the absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing upon available scientific literature. While specific pharmacokinetic data for Sodium 17α-estradiol sulfate in humans is limited, this guide synthesizes information on the metabolism of 17α-estradiol and analogous sulfated estrogens to provide a detailed understanding of its biotransformation. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support research and drug development efforts in this area.

Introduction

Sodium 17α-estradiol sulfate is the sodium salt of the sulfated form of 17α-estradiol, an epimer of the primary female sex hormone, 17β-estradiol. While 17α-estradiol itself exhibits weak estrogenic activity, its metabolic fate is of significant interest in pharmacology and drug development. Understanding how the body processes this exogenous compound is crucial for evaluating its potential therapeutic applications and safety profile. This guide delves into the metabolic journey of Sodium 17α-estradiol sulfate, from its administration to its eventual elimination.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, Sodium 17α-estradiol sulfate undergoes significant first-pass metabolism in the gut and liver. The sulfated form is generally considered to be biologically inactive until it is hydrolyzed to its active form, 17α-estradiol.

Absorption: After oral ingestion, 17α-estradiol is rapidly and extensively conjugated, with only a very small fraction (<1%) of the free steroid appearing in the serum[1]. Sublingual administration can lead to temporarily higher serum levels of the free compound[1].

Distribution: Information on the specific tissue distribution of 17α-estradiol sulfate is not extensively available. However, like other estrogens, it is expected to be distributed throughout the body, with potential accumulation in estrogen-sensitive tissues.

Metabolism: The metabolism of 17α-estradiol is a key aspect of its biological activity and clearance.

-

Hydrolysis: The initial and critical step in the activation of 17α-estradiol sulfate is the cleavage of the sulfate group by sulfatase enzymes to yield free 17α-estradiol. Studies have shown that the 3-sulfate of 17α-estradiol can be cleaved by enzymatic hydrolysis, whereas the 17-sulfate group is resistant[1].

-

Oxidation: Free 17α-estradiol can be metabolized by 17α-hydroxysteroid oxidoreductase. A primary metabolite identified in human urine after oral administration of 17α-estradiol is estrone.

-

Conjugation: Conversely, 17α-estradiol can be re-conjugated by sulfotransferases and glucuronosyltransferases to form sulfate and glucuronide derivatives, which are more water-soluble and readily excretable. After oral administration, 17α-estradiol is rapidly and intensively conjugated[1].

Excretion: The conjugated metabolites of 17α-estradiol are primarily excreted in the urine. After oral administration of 17α-estradiol, a small percentage of the dose is recovered in the urine as estrone, estradiol, and estriol fractions.

Quantitative Data

Specific pharmacokinetic parameters for Sodium 17α-estradiol sulfate in humans are not well-documented in publicly available literature. However, data from studies on the aglycone (17α-estradiol) and analogous sulfated estrogens, such as ethinyl estradiol sulfates, can provide valuable insights.

| Parameter | Value | Species | Route of Administration | Comments | Reference |

| Recovery in Urine (as estrone, estradiol, and estriol fractions) | 2.2% and 3.4% of total administered dose | Human (male) | Oral (50 mg 17α-estradiol) | In comparison, 20% of a 17β-estradiol dose was recovered in the same fractions. | |

| Free 17α-estradiol in Serum | <1% of total | Human (male) | Oral | Indicates rapid and intensive conjugation. | [1] |

| Elimination Half-life (t½β) of Ethinyl Estradiol 17-sulfate | 9.28 hours (mean) | Human (ovariectomized women) | Intravenous | Provides an estimate for a structurally similar sulfated estrogen. | [2] |

| Conversion of Ethinyl Estradiol 17-sulfate to free Ethinyl Estradiol | 3.4% | Human (ovariectomized women) | Intravenous | Suggests limited in vivo hydrolysis. | [2] |

| Conversion of Ethinyl Estradiol 17-sulfate to free Ethinyl Estradiol | 11.4% | Human (ovariectomized women) | Oral | Higher conversion compared to IV, likely due to first-pass metabolism. | [2] |

| Conversion of Ethinyl Estradiol 3-sulfate to free Ethinyl Estradiol | 13.7% | Human (ovariectomized women) | Intravenous | [2] | |

| Conversion of Ethinyl Estradiol 3-sulfate to free Ethinyl Estradiol | 20.7% | Human (ovariectomized women) | Oral | [2] |

Signaling Pathways and Metabolic Transformations

The metabolic fate of Sodium 17α-estradiol sulfate involves a series of enzymatic reactions that dictate its biological activity and clearance.

Metabolic pathway of exogenous Sodium 17α-estradiol sulfate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the metabolic fate of Sodium 17α-estradiol sulfate.

Quantification of 17α-Estradiol and its Metabolites in Serum by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 17α-estradiol and its primary metabolite, estrone, in human serum.

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Loading: To 1 mL of serum, add an internal standard (e.g., deuterated 17α-estradiol). Vortex and load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 17α-estradiol, estrone, and the internal standard.

Workflow for LC-MS/MS analysis of estrogens in serum.

Enzymatic Hydrolysis of Sulfated Estrogens in Urine

This protocol is for the cleavage of sulfate conjugates in urine to measure total (free + conjugated) estrogen levels.

-

Sample Preparation: To 1 mL of urine, add 100 µL of an internal standard solution and 500 µL of 0.2 M acetate buffer (pH 5.0).

-

Enzymatic Reaction: Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia. Vortex and incubate at 37°C for 18 hours.

-

Extraction: After incubation, proceed with solid-phase extraction as described in section 5.1.1.

Derivatization for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), estrogens need to be derivatized to increase their volatility.

-

Sample Preparation: The dried extract from the SPE procedure is used.

-

Derivatization: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubation: Cap the vial and heat at 70°C for 30 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

References

Synthesis of Deuterated Sodium 17α-Estradiol Sulfate: A Technical Guide for Research Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of deuterated sodium 17α-estradiol sulfate, a crucial tool for metabolic and pharmacokinetic studies.

This technical guide provides a comprehensive overview of the chemical synthesis of deuterated sodium 17α-estradiol sulfate, an isotopically labeled internal standard essential for accurate quantification of 17α-estradiol sulfate in biological matrices using mass spectrometry. The synthesis involves a multi-step process commencing with the deuteration of estrone, followed by stereoselective reduction to 17α-estradiol, regioselective sulfation, and finally, conversion to the sodium salt.

Introduction to Deuterated Steroids in Research

Isotopically labeled steroids, such as those containing deuterium (²H), are invaluable tools in pharmaceutical research and development.[1] By replacing specific hydrogen atoms with deuterium, the molecular weight of the compound is increased without significantly altering its chemical properties. This mass difference allows for its use as an internal standard in quantitative mass spectrometry-based assays, enabling precise and accurate measurement of the endogenous, non-labeled analyte in complex biological samples.[2] Deuterated sodium 17α-estradiol sulfate is particularly important for studying the pharmacokinetics, metabolism, and physiological roles of 17α-estradiol, a natural estrogen.[3]

Synthetic Pathway Overview

The synthesis of deuterated sodium 17α-estradiol sulfate can be conceptually divided into four key stages:

-

Deuteration of Estrone: Introduction of deuterium atoms at a specific position in the estrone backbone.

-

Stereoselective Reduction: Conversion of the deuterated estrone to deuterated 17α-estradiol with high stereochemical control.

-

Regioselective Sulfation: Sulfation of the phenolic 3-hydroxyl group of the deuterated 17α-estradiol.

-